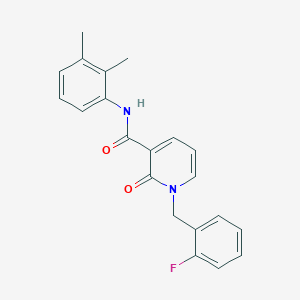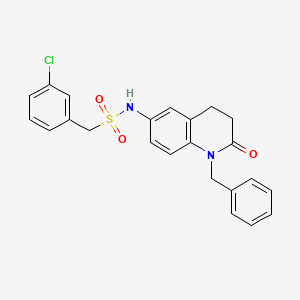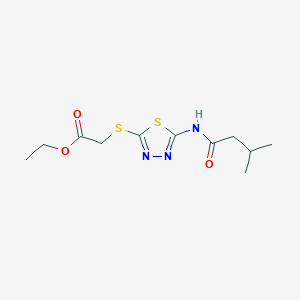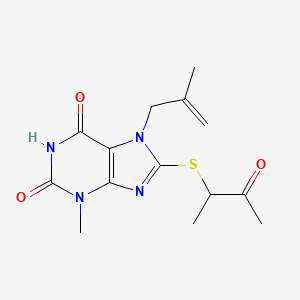
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a pyrrolidine derivative that contains a triazole ring, which makes it a promising candidate for drug development and other scientific research applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds similar in structure to the requested chemical have been evaluated as corrosion inhibitors. Schiff bases derived from similar functional groups have shown effectiveness in protecting carbon steel in corrosive environments, like hydrochloric acid, indicating potential applications in materials science and engineering (Hegazy et al., 2012).
Antimicrobial Activity
Derivatives containing the triazole and phenoxy groups have been synthesized and tested for antimicrobial activities. These compounds, through various synthetic pathways, have shown promise against bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Dave et al., 2013).
Fungicidal Activity
Research on triazole derivatives containing oxime ether and phenoxy pyridine moiety has revealed moderate to high fungicidal activities against several phytopathogens. These findings underscore the potential of such compounds in agricultural applications, providing a basis for the development of new fungicides (Bai et al., 2020).
Mecanismo De Acción
Target of Action
Compounds containing the1,2,3-triazole moiety are known to actively contribute to binding to the active site of enzymes
Mode of Action
The mode of action of this compound is not fully understood. The 1,2,3-triazole moiety in the compound is known to play a crucial role in its biological activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Compounds containing1,2,3-triazole and imidazole moieties are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Compounds containing1,2,3-triazole and imidazole moieties are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(15-26-18-9-5-2-6-10-18)23-12-11-17(13-23)24-14-19(21-22-24)16-7-3-1-4-8-16/h1-10,14,17H,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRSSSWZKJUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)
![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)




![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)

